Endothelin-1 Acetate
Description
Endothelin-1 Acetate is a chemically modified form of endothelin-1 (ET-1), a 21-amino acid peptide known for its potent vasoconstrictive properties. ET-1 is primarily synthesized by endothelial cells and plays critical roles in vascular homeostasis, blood pressure regulation, and pathophysiological conditions such as hypertension and cardiovascular remodeling . The acetate form enhances the peptide's solubility and stability in experimental settings, making it a standard reagent in biochemical assays, receptor-binding studies, and pharmacological investigations .
Key characteristics of ET-1 Acetate:
Properties
Molecular Formula |
C111H163N25O34S5 |
|---|---|
Molecular Weight |
2552.0 g/mol |
IUPAC Name |
acetic acid;3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C109H159N25O32S5.C2H4O2/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160;1-2(3)4/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166);1H3,(H,3,4) |
InChI Key |
HQZSYSWHUFYOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Endothelin Isoforms and Related Peptides
Key Findings :
- ET-1 Acetate’s ETA selectivity contrasts with ET-3’s ETB preference, which mediates NO-dependent vasodilation .
- ET-2 exhibits mitogenic activity in prostate cancer, whereas ET-1 Acetate primarily influences vascular tone .
2.2. Acetate-Containing Compounds with Overlapping Pathways
Table 2: Comparison with Pharmacologically Active Acetate Derivatives
Key Findings :
- DOCA-salt treatment upregulates ET-1 in vascular endothelium, exacerbating hypertension and hypertrophy, whereas ET-1 Acetate directly activates ETA receptors .
2.3. Endothelin Receptor Antagonists
Table 3: Comparison with ET Receptor Antagonists
Key Findings :
- Unlike ET-1 Acetate, antagonists like BQ123 and SB209670 mitigate pathological effects of endogenous ET-1, demonstrating therapeutic utility .
Research Findings and Contradictions
- DOCA-Salt Models: ET-1 overexpression in DOCA-salt rats correlates with severe vascular hypertrophy, contrasting with spontaneously hypertensive rats (SHR), where ET-1 levels remain normal .
- Hormonal Interactions : Medroxyprogesterone acetate (MPA) counteracts estradiol’s suppression of ET-1, suggesting hormonal modulation of ET-1’s vascular effects .
- Therapeutic Potential: While ET-1 Acetate is a research tool, antagonists like SB209670 show efficacy in reducing hypertension and vascular remodeling .
Preparation Methods
Biosynthetic Preparation of Endothelin-1
Gene Expression and PreproET-1 Synthesis
The biosynthesis of ET-1 begins with transcription of the edn1 gene, yielding a 2.8-kb mRNA that encodes preproET-1, a 212-amino acid precursor. Signal peptidase cleaves the 17-amino acid N-terminal signal peptide, generating proET-1. This step occurs in the endoplasmic reticulum, targeting the peptide for secretory pathways.
Proteolytic Processing to Big ET-1
ProET-1 undergoes cleavage by furin-like proprotein convertases at two dibasic amino acid motifs (Arg52-Ser53 and Arg92-Tyr93), producing the 38-amino acid big ET-1. Mutagenesis studies confirm that substitution of Arg52 or Arg92 disrupts processing, underscoring the necessity of furin-mediated cleavage.
Solid-Phase Chemical Synthesis of Endothelin-1 Acetate
Boc-Based Solid-Phase Peptide Synthesis
ET-1 acetate is synthesized via Boc (tert-butyloxycarbonyl) chemistry on a semiautomatic synthesizer. A Boc-Trp(For)-aminoacyl-resin serves as the solid support, with sequential couplings using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and diisopropylethylamine.
Table 1: Key Reagents for Solid-Phase Synthesis
| Reagent | Role | Concentration/Amount |
|---|---|---|
| Boc-protected amino acids | Building blocks | 5 eq per coupling |
| BOP | Coupling reagent | 5 eq |
| HF | Resin cleavage | 10 mL/g resin |
| Acetic acid | Solvent for cyclization | 80% (v/v) |
Disulfide Bridge Formation
Oxidation of Cys3-Cys11 and Cys1-Cys15 is achieved via iodine (50 eq) in 80% acetic acid, yielding the bicyclic structure. Reaction completion is confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Purification via Preparative HPLC
Crude ET-1 is purified using a Phenomenex Jupiter C18 column (300 Å, 15 μm) with a linear gradient of 0.05% NH4OH to 40% acetonitrile over 2 hours. The acetate counterion is introduced during lyophilization by dissolving the peptide in acetic acid prior to freeze-drying.
Analytical and Purification Methodologies
Reverse-Phase HPLC Conditions
ET-1 acetate purity is assessed using a Waters PrepLC500A system with the following parameters:
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | Phenomenex Jupiter C18 |
| Gradient | 0–40% acetonitrile in 0.1% TFA |
| Flow rate | 1.0 mL/min |
| Detection | UV at 229 nm |
Comparative Analysis of Preparation Methods
Yield and Purity
Biosynthetic methods yield 0.5–1.0 mg/L of ET-1 from endothelial cell cultures, whereas chemical synthesis achieves 10–15% overall yield (25–35 mg per 0.1 mmol resin). HPLC purity exceeds 98% in both approaches.
Scalability and Cost
Chemical synthesis is cost-prohibitive for large-scale production (>$10,000/g) due to Boc amino acid expenses. In contrast, recombinant expression in HEK293 cells reduces costs to $500–$1,000/g but requires endotoxin removal steps.
Q & A
Q. What experimental models are recommended for studying the role of Endothelin-1 (ET-1) in vascular pathologies?
- Methodological Answer: In vivo models, such as arsenic-exposed rats, are effective for measuring systemic effects like increased portal pressure and venous ET-1 levels via ELISA. For in vitro studies, isolate human B lymphocytes or monocyte-derived macrophages and stimulate them with lipopolysaccharide (LPS) or interferon-γ (IFN-γ) to assess ET-1 secretion. Ensure cell-specific responses are validated using immunohistochemical staining .
Q. How can researchers quantify Endothelin-1 levels in biological samples?
- Methodological Answer: Use enzyme-linked immunosorbent assays (ELISA) to measure ET-1 concentrations in serum, plasma, or cell culture supernatants. For in vitro stimulation, incubate immune cells (e.g., B cells, macrophages) with LPS (10 µg/mL) or IFN-γ (100 U/mL) for 24–48 hours, followed by centrifugation to collect supernatants for analysis. Include negative controls (unstimulated cells) to baseline ET-1 production .
Q. What biomarkers are critical for assessing endothelial dysfunction involving ET-1 in clinical research?
- Methodological Answer: Serum ET-1 levels are a primary biomarker, particularly in pediatric and adolescent populations. Combine this with functional assays, such as vascular reactivity tests, to correlate ET-1 concentrations with clinical severity in socially significant diseases (e.g., hypertension, diabetes). Use literature reviews (Web of Science, Scopus) to contextualize findings .
Advanced Research Questions
Q. How should researchers design experiments to study ET-1 receptor antagonism in human vascular tissues?
- Methodological Answer: Use paired arterial and venous rings from the same donor to ensure consistency. Construct concentration-response curves using cumulative half-log increments of ET-1 (0.01–1000 nM) and antagonists like BQ123 (ETA receptor blocker, 0.03–3 µM). Pre-incubate tissues with inhibitors (e.g., L-NMMA for nitric oxide synthase) for 30–60 minutes. Analyze data using Hill plots to calculate pD2 (-logEC50) and compare agonist potency .
Q. How can contradictions between in vivo and in vitro ET-1 production under arsenic exposure be resolved?
- Methodological Answer: In vivo arsenic exposure elevates ET-1 via indirect mechanisms (e.g., oxidative stress), whereas in vitro arsenic may not directly stimulate immune cells. To reconcile this, combine in vivo models with ex vivo splenic cell cultures exposed to arsenic, and compare results to LPS/IFN-γ-stimulated cells. Use RNA sequencing to identify arsenic-induced signaling pathways that modulate ET-1 transcription .
Q. What methodologies are used to analyze dose-dependent interactions between ET-1 and inhibitors like Atrial Natriuretic Peptide (ANP)?
- Methodological Answer: Perform dose-response experiments using ANP (1–100 nM) co-administered with ET-1 in vascular smooth muscle cells or isolated vessels. Measure ET-1 secretion via ELISA and tension changes using myography. Apply nonlinear regression models (e.g., GraphPad Prism) to calculate inhibitory concentration (IC50) and assess competitive antagonism. Validate findings with knockout models or siRNA targeting ET-1 receptors .
Q. How can researchers ensure reproducibility in ET-1 studies across different cell types and species?
- Methodological Answer: Standardize protocols for cell isolation (e.g., FACS sorting for B cells, adherence protocols for macrophages) and species-specific ET-1 analogs. For cross-species comparisons, use phylogenetic alignment of ET-1 sequences and validate receptor binding affinities. Report detailed methods for chemical preparation (e.g., endothelin-1 dissolved in 0.1 M ammonium acetate) to minimize batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
